molecular formula C10H6FN3O2 B13933269 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13933269
M. Wt: 219.17 g/mol
InChI Key: YFSZQELSFYRGSW-UHFFFAOYSA-N
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Description

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a fluorinated pyridine moiety This compound is of interest due to its unique chemical properties, which include the presence of both nitrogen and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Scientific Research Applications

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and nitrogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.

Biological Activity

Introduction

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. Its unique structural features, including a pyrimidine ring and a fluorinated pyridine moiety, facilitate various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H7FN2O2. The compound's structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Structural Features

FeatureDescription
Core Structure Pyrimidine ring
Substituent 5-Fluoropyridine moiety
Functional Groups Carboxylic acid

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It primarily targets bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death, making this compound a promising candidate for developing new antibiotics against resistant bacterial strains.

The mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of DNA Gyrase : This enzyme is crucial for introducing negative supercoils into DNA, which is necessary for replication.
  • Inhibition of Topoisomerase IV : This enzyme is involved in decatenating intertwined DNA strands post-replication.

Both mechanisms disrupt normal bacterial cell function, leading to cell death.

Structure-Activity Relationships (SAR)

The biological activity of compounds similar to this compound has been explored to understand how different structural modifications affect their efficacy. The following table summarizes some structurally related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
5-Fluoropyrimidine-4-carboxylic acidPyrimidine core with a fluorine substituentAntiviral activity
2-Amino-4-(5-fluoropyridin-3-yl)pyrimidineAmino group addition on pyrimidineAnticancer properties
6-(4-Chloro-pyridin-3-yl)pyrimidine-4-carboxylic acidChlorinated pyridine instead of fluorinatedAntibacterial activity

These compounds highlight the diversity within this chemical class while emphasizing the unique fluorinated structure of this compound, which may confer specific advantages in antibacterial activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
  • Mechanistic Studies : Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of DNA gyrase and topoisomerase IV, providing insights into its mechanism of action.
  • Toxicity Assessments : Preliminary toxicity studies indicate that while effective against bacteria, the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development.

Properties

Molecular Formula

C10H6FN3O2

Molecular Weight

219.17 g/mol

IUPAC Name

6-(5-fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H6FN3O2/c11-7-1-6(3-12-4-7)8-2-9(10(15)16)14-5-13-8/h1-5H,(H,15,16)

InChI Key

YFSZQELSFYRGSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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